molecular formula C21H16ClN3O3S2 B2938610 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1261004-65-2

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2938610
CAS No.: 1261004-65-2
M. Wt: 457.95
InChI Key: CJENNYUTAUWABT-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenyl group. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-28-16-8-4-14(5-9-16)23-18(26)12-30-21-24-17-10-11-29-19(17)20(27)25(21)15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENNYUTAUWABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative that exhibits promising biological activities. This article reviews its pharmacological potential, focusing on its antibacterial, enzyme inhibitory, and other relevant biological activities.

  • Molecular Formula : C22H18ClN3O2S2
  • Molecular Weight : 455.99 g/mol
  • CAS Number : Not specified in the sources.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar thieno[3,2-d]pyrimidin structures exhibit significant antibacterial properties. For instance:

  • The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Comparative studies indicated that derivatives with similar structural features had IC50 values ranging from 1.13 to 6.28 µM against various bacterial strains, suggesting a robust antibacterial mechanism .
CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63
Compound CEscherichia coli21.25 (Control)

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The compound displayed significant inhibition of AChE, which is crucial for the treatment of neurodegenerative diseases. The assay results indicated a promising potential for developing therapeutic agents targeting AChE .
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity, which is beneficial for treating conditions like urinary tract infections and gastric infections caused by Helicobacter pylori. The IC50 values reported for related compounds ranged from 1.13 to 6.28 µM .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on synthesized derivatives of thieno[3,2-d]pyrimidines indicated that the incorporation of a sulfanyl group significantly enhanced antibacterial activity against various pathogens. The study utilized both in vitro and in vivo models to assess efficacy .
  • Enzyme Inhibition Assays : Research highlighted the importance of substituents on the thieno[3,2-d]pyrimidine core in modulating enzyme inhibition. Variations in the phenyl groups influenced the binding affinity and inhibitory potency against AChE and urease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s key structural analogs differ in substituents on the pyrimidine ring, acetamide group, or heterocyclic framework. These modifications impact solubility, stability, and bioactivity:

Table 1: Substituent Comparison of Key Analogs
Compound ID / Reference R1 (Pyrimidine Substituent) R2 (Acetamide Substituent) Core Heterocycle Notable Properties
Target Compound 4-Chlorophenyl 4-Methoxyphenyl 3,4-Dihydrothieno[3,2-d]pyrimidinone Likely high thermal stability*
Compound 13b N/A 4-Methoxyphenyl Hydrazinylidene-cyanoacetamide MP: 274°C; IR ν(C≡N): 2212 cm⁻¹
4-Methoxyphenyl 4-Chlorophenyl Hexahydrobenzothienopyrimidinone Increased ring saturation
4-Chlorophenyl 4-Methylphenyl 3,4,6,7-Tetrahydrothienopyrimidinone Antiproliferative potential
4-Chlorophenyl 4-Nitrophenyl Oxadiazole-pyrimidine hybrid Synthesized via K₂CO₃/acetone route

Notes:

  • Electron-withdrawing groups (e.g., Cl, NO₂): Enhance stability and may improve binding to hydrophobic targets but reduce solubility .
  • Electron-donating groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability .

Physicochemical Properties

  • Melting points : Analogs with methoxy groups (e.g., 13b: 274°C) have lower MPs than chloro-substituted derivatives (e.g., 13a: 288°C), suggesting substituent-dependent crystallinity .
  • Solubility : Methoxy groups enhance water solubility compared to chloro or nitro groups .

Computational and Crystallographic Data

  • Crystal structures : Analogous compounds (e.g., ) were refined using SHELXL, indicating precise conformational data for structure-activity studies .

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